molecular formula C6H14N2O3S B3195368 2-piperazin-1-ylethanesulfonic Acid CAS No. 90052-53-2

2-piperazin-1-ylethanesulfonic Acid

Cat. No.: B3195368
CAS No.: 90052-53-2
M. Wt: 194.25 g/mol
InChI Key: NLOGSHMIAWCODV-UHFFFAOYSA-N
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Description

. It is a derivative of piperazine and ethanesulfonic acid, featuring a piperazine ring attached to an ethanesulfonic acid moiety. This compound is known for its buffering properties and is often used in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-piperazin-1-ylethanesulfonic acid typically involves the reaction of piperazine with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0°C to room temperature to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control of reaction parameters to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Piperazin-1-ylethanesulfonic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of sulfonic acid derivatives.

  • Reduction: Reduction reactions can produce piperazine derivatives with reduced functional groups.

  • Substitution: Substitution reactions can result in the formation of various substituted piperazine compounds.

Scientific Research Applications

2-Piperazin-1-ylethanesulfonic acid is widely used in scientific research due to its buffering properties and versatility. It is commonly employed in:

  • Chemistry: As a buffer in various chemical reactions and processes.

  • Biology: In biological assays and experiments requiring a stable pH environment.

  • Medicine: In pharmaceutical research for drug development and formulation.

  • Industry: In the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which 2-piperazin-1-ylethanesulfonic acid exerts its effects primarily involves its role as a buffer. It helps maintain a stable pH environment, which is crucial for many biochemical and pharmaceutical processes. The molecular targets and pathways involved include the regulation of pH-sensitive reactions and processes in biological systems.

Comparison with Similar Compounds

2-Piperazin-1-ylethanesulfonic acid is similar to other piperazine derivatives and sulfonic acids, but it stands out due to its specific structure and buffering properties. Some similar compounds include:

  • Piperazine: A simple cyclic amine used in various chemical and pharmaceutical applications.

  • Ethanesulfonic Acid: A sulfonic acid derivative used in different industrial processes.

  • Other Piperazine Derivatives: Compounds with similar structures that are used in various research and industrial applications.

Properties

IUPAC Name

2-piperazin-1-ylethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3S/c9-12(10,11)6-5-8-3-1-7-2-4-8/h7H,1-6H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOGSHMIAWCODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332252
Record name 2-piperazin-1-ylethanesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90052-53-2
Record name 2-piperazin-1-ylethanesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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